3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide
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Overview
Description
3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) for a few hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to DNA grooves, which can lead to DNA cleavage and inhibition of DNA replication . This property makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide stands out due to its unique structure, which includes a cyanopyrimido[1,2-a]benzimidazole moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H11Cl2N5O2 |
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Molecular Weight |
412.2 g/mol |
IUPAC Name |
3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H11Cl2N5O2/c1-28-16-12(6-11(20)7-13(16)21)18(27)24-17-10(8-22)9-26-15-5-3-2-4-14(15)23-19(26)25-17/h2-7,9H,1H3,(H,23,24,25,27) |
InChI Key |
YQMPCZJWUVKKTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
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